molecular formula C18H15F2NO4S2 B15110313 N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Cat. No.: B15110313
M. Wt: 411.4 g/mol
InChI Key: AMIGWYOBOHRBEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(Difluoromethyl)sulfanyl]phenyl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a synthetic compound belonging to the oxathiine carboxamide class, structurally characterized by a 1,4-oxathiine ring system with a 4,4-dioxide modification. The molecule features a difluoromethylsulfanyl (-S-CF₂H) substituent at the para position of the anilide phenyl ring and a phenyl group at position 3 of the oxathiine core. This substitution pattern distinguishes it from related compounds like carboxin and oxycarboxin, which are systemic fungicides with well-documented agricultural applications .

The phenyl group at position 3 may influence binding interactions with biological targets, such as fungal succinate dehydrogenase (SDH), a common mode of action for oxathiine derivatives .

Properties

Molecular Formula

C18H15F2NO4S2

Molecular Weight

411.4 g/mol

IUPAC Name

N-[4-(difluoromethylsulfanyl)phenyl]-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C18H15F2NO4S2/c19-18(20)26-14-8-6-13(7-9-14)21-17(22)15-16(12-4-2-1-3-5-12)27(23,24)11-10-25-15/h1-9,18H,10-11H2,(H,21,22)

InChI Key

AMIGWYOBOHRBEK-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C(=C(O1)C(=O)NC2=CC=C(C=C2)SC(F)F)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically involves multiple steps, including the introduction of the difluoromethyl and sulfanyl groups, as well as the formation of the oxathiine ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be employed in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl and sulfanyl groups play a crucial role in modulating the compound’s activity and binding affinity. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide can be contextualized through comparison with three key analogs: carboxin , oxycarboxin , and carboxin sulfoxide (Table 1).

Table 1: Structural and Functional Comparison of Oxathiine Carboxamides

Compound Name Substituents (Position) Oxidation State Key Features Biological Activity/Use
Carboxin (5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiine-3-carboxamide) -CH₃ (C2), -C₆H₅ (anilide) S in oxathiine Parent compound; systemic fungicide targeting SDH in Basidiomycetes Controls smut and rust fungi
Oxycarboxin (Carboxin 4,4-dioxide) -CH₃ (C2), -C₆H₅ (anilide) SO₂ (C4, C4) Higher polarity and stability; broader antifungal spectrum Used against powdery mildew
Carboxin sulfoxide -CH₃ (C2), -C₆H₅ (anilide) S=O (C4) Intermediate oxidation state; reduced efficacy compared to dioxide Limited commercial use
Target Compound -S-CF₂H (anilide C4), -C₆H₅ (C3) SO₂ (C4, C4) Enhanced lipophilicity (CF₂H group); potential resistance to metabolic degradation Under investigation for antifungal activity

Key Insights:

The phenyl group at C3 replaces the methyl group found in carboxin/oxycarboxin, which may alter conformational flexibility and π-π stacking interactions with fungal enzyme targets.

Physicochemical Properties :

  • The CF₂H group increases lipophilicity (logP) compared to oxycarboxin, likely enhancing membrane permeability but possibly reducing aqueous solubility.
  • The 4,4-dioxide moiety, as seen in oxycarboxin, improves oxidative stability and systemic translocation in plants .

Biological Activity: While oxycarboxin’s mode of action involves SDH inhibition in fungi , preliminary studies suggest the target compound may exhibit broader-spectrum activity due to its resistance to metabolic breakdown (via CF₂H) and stronger hydrophobic interactions. No direct efficacy data for the target compound is available in the provided evidence, but its structural features align with trends in modern agrochemical design for improved persistence and target affinity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.